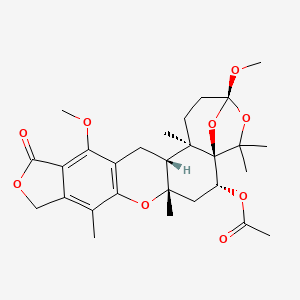
(2-Ethenylundecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethenylundecyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-ethenylundecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylundecyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Alkylation Reaction: Benzene reacts with 2-ethenylundecyl chloride in the presence of AlCl3 to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethenylundecyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-ethenylundecyl)cyclohexane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
(2-Ethenylundecyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of (2-Ethenylundecyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Polymerization: The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethenylhexyl)benzene
- (2-Ethenyloctyl)benzene
- (2-Ethenyldecyl)benzene
Uniqueness
(2-Ethenylundecyl)benzene is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
86847-30-5 |
|---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-ethenylundecylbenzene |
InChI |
InChI=1S/C19H30/c1-3-5-6-7-8-9-11-14-18(4-2)17-19-15-12-10-13-16-19/h4,10,12-13,15-16,18H,2-3,5-9,11,14,17H2,1H3 |
InChI Key |
HUBPUHKZLBTPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



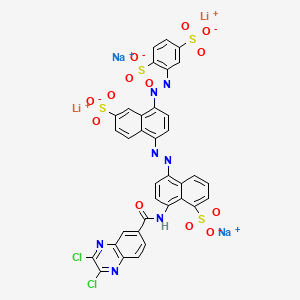
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
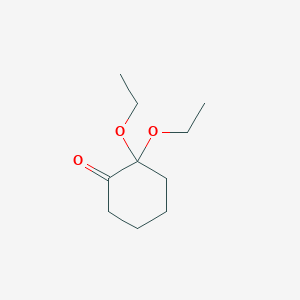
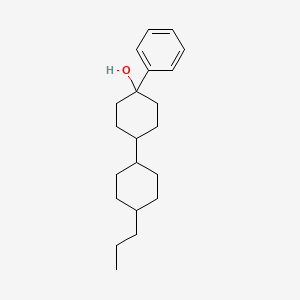
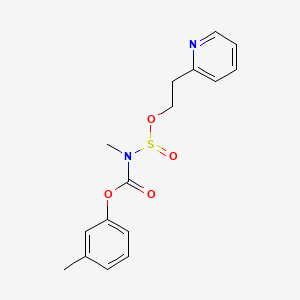
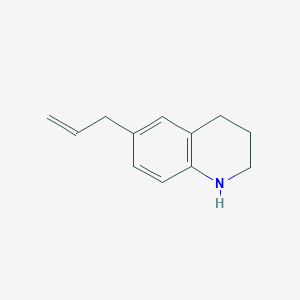
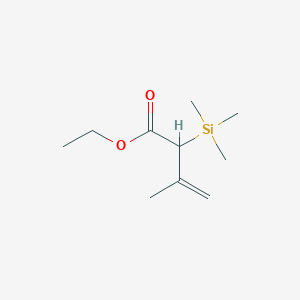
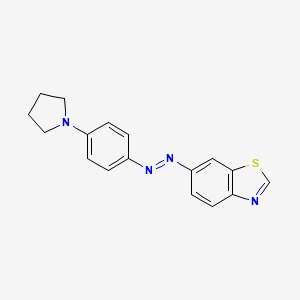
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
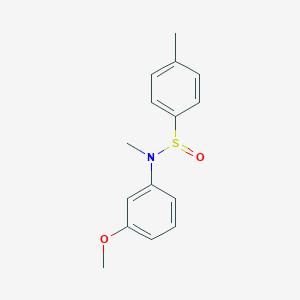
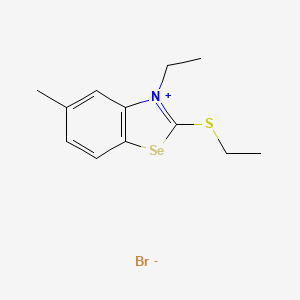
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
